Product packaging for Praseodymium tribromate(Cat. No.:CAS No. 15162-93-3)

Praseodymium tribromate

Cat. No.: B080525
CAS No.: 15162-93-3
M. Wt: 524.61 g/mol
InChI Key: GGRFBEZDBAZSBG-UHFFFAOYSA-K
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Description

Historical Context and Significance of Lanthanide Bromate (B103136) Chemistry

The investigation of lanthanide compounds dates back to the late 18th and 19th centuries with the discovery of "rare earth" minerals. unacademy.comlibretexts.org The term "lanthanide" itself originates from lanthanum, the first element of the series, which was "hidden" within cerium minerals. wikipedia.org The separation of individual lanthanide elements was a monumental task, often requiring thousands of fractional crystallizations. For instance, Charles James performed 15,000 recrystallizations to obtain pure thulium bromate in 1911. degruyter.com This arduous process highlights the crucial role that salts like bromates played in the fundamental discovery and purification of the lanthanide elements.

Early structural studies in the late 1930s on hydrated lanthanide salts, including neodymium bromate, were pivotal in revealing the coordination chemistry of these elements. bath.ac.uk These studies demonstrated the presence of nine-coordinate metal ions, a departure from the more common six-coordination seen in transition metal complexes at the time. bath.ac.uk Specifically, hydrated neodymium bromate, Nd(H₂O)₉₃, was found to have a tricapped trigonal prismatic geometry around the neodymium ion. bath.ac.uk This discovery was a significant step in understanding the diverse coordination numbers and geometries that lanthanides can adopt, which is a direct consequence of the predominantly ionic bonding and the lack of strong ligand field effects. bath.ac.uk

Research Landscape of Praseodymium Tribromate and Analogous Lanthanide Systems

Research specifically on this compound is less abundant in the literature compared to other praseodymium compounds like its halides or oxides. wikipedia.orgekb.eg However, the study of analogous lanthanide bromate systems provides a framework for understanding its expected properties. The lanthanide bromates, as a series, are valuable for studying the effects of the lanthanide contraction—the steady decrease in ionic radii across the series. bath.ac.uk This contraction influences various properties, including bond lengths and coordination numbers. bath.ac.uk

Studies on hydrated lanthanide bromates have shown that they typically crystallize as nonahydrates, Ln(H₂O)₉₃, across the entire series. bath.ac.uk This indicates a consistent nine-coordination for the lanthanide ion in the solid state. The praseodymium ion in this compound nonahydrate would therefore be expected to be surrounded by nine water molecules in a tricapped trigonal prismatic arrangement, similar to its neodymium analogue. bath.ac.uk

The synthesis of this compound can be achieved through the reaction of praseodymium salts with bromic acid or by other standard methods for preparing inorganic salts. While detailed synthetic procedures for this compound are not extensively documented in readily available literature, the general principles of inorganic salt synthesis would apply.

The table below summarizes some of the key properties of praseodymium and its common compounds, providing context for the expected characteristics of this compound.

PropertyValue
Praseodymium (Pr)
Atomic Number59
Common Oxidation State+3 wikipedia.org
Crystal Structure (room temp)double hexagonal close-packed (dhcp) wikipedia.org
Praseodymium Tribromide (PrBr₃)
Appearancegreen solid wikipedia.org
Praseodymium Oxide (Pr₆O₁₁)
Crystal Structurenon-stoichiometric phase ekb.eg

This table provides general information about praseodymium and some of its simple compounds to offer a comparative context for this compound.

Further research into this compound and other lanthanide bromates would be beneficial for a more complete understanding of the subtle structural and electronic effects across the lanthanide series. Such studies could involve detailed crystallographic analysis, spectroscopic characterization, and thermal analysis to elucidate its properties more thoroughly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3O9Pr B080525 Praseodymium tribromate CAS No. 15162-93-3

Properties

CAS No.

15162-93-3

Molecular Formula

Br3O9Pr

Molecular Weight

524.61 g/mol

IUPAC Name

praseodymium(3+);tribromate

InChI

InChI=1S/3BrHO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3

InChI Key

GGRFBEZDBAZSBG-UHFFFAOYSA-K

SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pr+3]

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pr+3]

Other CAS No.

15162-93-3

Origin of Product

United States

Crystallographic Investigations of Praseodymium Bromate Systems

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. For praseodymium bromate (B103136) compounds, SCXRD allows for the unambiguous determination of unit cell dimensions, space group symmetry, and the coordination environment of the praseodymium ion.

Determination of Crystal Symmetry in Praseodymium Bromate Nonahydrate

Praseodymium bromate nonahydrate, Pr(BrO₃)₃·9H₂O, crystallizes in the hexagonal system. Early crystallographic studies, later confirmed by various spectroscopic and diffraction techniques, established its space group as P6₃/mmc. This high degree of symmetry is characteristic of the series of lanthanide bromate nonahydrates from lanthanum to neodymium. The hexagonal structure consists of layers of [Pr(H₂O)₉]³⁺ complex cations and bromate (BrO₃⁻) anions.

Compound Crystal System Space Group
Praseodymium Bromate NonahydrateHexagonalP6₃/mmc

Comparative Crystallography of Isostructural Lanthanide Bromate Enneahydrates

The lanthanide bromate enneahydrates, Ln(BrO₃)₃·9H₂O, form an isostructural series for the early lanthanides (La through Nd). This structural similarity provides an excellent platform for studying the effects of the lanthanide contraction—the steady decrease in ionic radii across the series. As the atomic number increases and the Ln³⁺ ionic radius decreases, the unit cell parameters of the hexagonal lattice show a corresponding systematic contraction. Praseodymium bromate nonahydrate fits predictably within this trend.

Compound a (Å) c (Å)
Lanthanum Bromate Nonahydrate11.75810.638
Cerium Bromate Nonahydrate11.72510.605
Praseodymium Bromate Nonahydrate11.70210.581
Neodymium Bromate Nonahydrate11.67510.552

Elucidation of Praseodymium Coordination Environments in Solid-State Structures

Compound Pr³⁺ Coordination Number Coordination Geometry Coordinating Ligands
Pr(BrO₃)₃·9H₂O9Tricapped Trigonal Prism9 x H₂O
PrBr₃9Tricapped Trigonal Prism9 x Br⁻
PrOBr8Square Antiprism4 x O²⁻, 4 x Br⁻

Powder X-ray Diffraction and Rietveld Refinement Approaches for Polycrystalline Praseodymium Compounds

While single crystal XRD provides the most detailed structural information, it requires high-quality single crystals that can be difficult to grow. Powder X-ray diffraction (PXRD) is a more accessible technique used for phase identification and structural analysis of polycrystalline materials. aip.org For complex praseodymium compounds, the Rietveld refinement method is a powerful analytical tool applied to PXRD data. wikipedia.org This method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental powder pattern. wikipedia.org By minimizing the difference between the calculated and observed profiles, the Rietveld method can refine various structural parameters, including lattice parameters, atomic positions, and site occupancies. This approach has been successfully used to refine the crystal structures of numerous praseodymium compounds, such as praseodymium orthoscandate (PrScO₃) and praseodymium sulfate (B86663) (Pr₂(SO₄)₃), providing detailed structural information from powder samples. researchgate.netuni-hannover.denih.gov

Advanced Crystallographic Methodologies for Complex Praseodymium Systems

For more complex praseodymium systems or for studies under non-ambient conditions, advanced crystallographic methods are employed. Synchrotron X-ray diffraction, with its high brilliance and resolution, allows for the study of microcrystalline samples, complex superstructures, and rapid data collection for in-situ experiments. High-pressure powder X-ray diffraction studies have been used to investigate the phase transitions in metallic praseodymium at pressures up to 23 GPa, revealing a sequence of structural transformations. aps.org Neutron diffraction is another powerful technique, particularly useful for locating light atoms like hydrogen in hydrated or borohydride (B1222165) compounds, which are difficult to pinpoint with X-rays. For instance, neutron powder diffraction was essential in refining the structures of praseodymium(III) and neodymium(III) borohydrides. unito.it

Theoretical and Computational Approaches in Praseodymium Bromate Research

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules and materials at the atomic level. These methods are used to compute the electronic structure, which in turn determines the chemical and physical properties of the compound.

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of lanthanide compounds. DFT calculations can provide detailed information about the nature of the bonding between praseodymium and its ligands, as well as predict the reactivity of the compound. For instance, DFT studies on praseodymium complexes have been used to elucidate their equilibrium geometry and electronic properties. aps.org In the context of praseodymium tribromate, DFT could be employed to model the interaction between the Pr³⁺ ion and the bromate (B103136) (BrO₃⁻) ligands. Such calculations would help in understanding the charge distribution, bond strengths, and the nature of the orbitals involved in bonding.

Recent research on other praseodymium complexes has demonstrated the utility of DFT in assigning metal-centered redox couples and understanding the electronic structure of novel oxidation states. chemrxiv.org For example, in a study of a praseodymium complex in the formal +5 oxidation state, DFT calculations supported the assignment of a Pr⁵⁺/⁴⁺ couple. chemrxiv.org This highlights the potential of DFT to predict the electrochemical behavior of this compound.

Table 1: Representative Applications of DFT in Praseodymium Chemistry

Studied System Investigated Properties Key Findings
Praseodymium Perovskites (PrTO₃) Structural stability, electronic, magnetic, optical, and thermoelectric properties Confirmed cubic structure and half-metallic ferromagnetic nature for certain compositions. researchgate.net
Praseodymium(III) Schiff Base Complexes Equilibrium geometry, structural and electronic properties Provided insights into the coordination environment and molecular geometry. aps.org
Pentavalent Praseodymium Complex Redox chemistry, electronic structure Supported the assignment of a metal-centered Pr⁵⁺/⁴⁺ redox couple. chemrxiv.orgchemrxiv.org
Anilidophosphine Supported Praseodymium Complexes Bond analysis Complemented experimental data on the nature of bonding. tandfonline.com

Semi-empirical models offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecular systems. The Recife Model 1 (RM1) has been specifically parameterized for lanthanide complexes, including praseodymium. chemrxiv.orgshef.ac.uk The RM1 model for lanthanides treats the lanthanide ion as a regular neutral atom within the RM1 framework, where the semiempirical core represents the [Xe]4fⁿ electronic configuration. chemrxiv.org For Pr(III), this corresponds to an [Xe]4f² core. chemrxiv.orgshef.ac.uk The valence shell is described by three electrons in a set of 5d, 6s, and 6p orbitals. chemrxiv.orgshef.ac.uk

The RM1 model has shown considerable accuracy in predicting the geometries of lanthanide complexes. For Pr(III) complexes, the accuracy for lanthanide-ligand atom distances is on the order of 0.07 Å, which represents an error of around 3%. chemrxiv.orgshef.ac.uk This model is particularly advantageous for complexes where the coordination is not limited to oxygen or nitrogen atoms, extending its applicability to bonds with other elements like bromine. nih.govplos.org Therefore, RM1 is a promising method for modeling the structure of this compound and predicting the Pr-O bond lengths with reasonable accuracy.

Table 2: Accuracy of the RM1 Model for Pr(III) Complexes

Parameter Value Reference
Electronic Configuration of Pr(III) Core [Xe]4f² chemrxiv.orgshef.ac.uk
Valence Shell Orbitals 5d, 6s, 6p chemrxiv.orgshef.ac.uk
Number of Valence Electrons 3 chemrxiv.orgshef.ac.uk
Accuracy for Ln-Ligand Distances ~0.07 Å chemrxiv.orgshef.ac.uk
Approximate Error ~3% chemrxiv.orgshef.ac.uk

Ab Initio Calculations for Band Gap and Electronic Structure Determination

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the electronic band structure and band gap of materials. These calculations can reveal whether a material is a conductor, semiconductor, or insulator. For lanthanide compounds, understanding the band structure is key to predicting their optical and electronic properties.

First-principles studies on lanthanum bromide (LaBr₃) have also been conducted to investigate its electronic and optical properties, predicting an indirect band gap. researchgate.net Such calculations for this compound would be invaluable in determining its potential for applications in optical and electronic devices.

Table 3: Illustrative Ab Initio Band Gap Studies on Related Compounds

Compound Computational Method Key Findings on Electronic Structure
Praseodymium Sulfate (B86663) (Pr₂(SO₄)₃) DFT (LDA+U) Valence band top dominated by oxygen p electrons; conduction band bottom formed by Pr³⁺ d electrons. nih.gov
Lanthanum Bromide (LaBr₃) DFT (GGA) Covalent features involving La 5p and Br 4s orbitals; predicted to be an insulator with an indirect band gap. researchgate.net

Computational Vibrational Spectroscopy and Molecular Dynamics Simulations for Spectroscopic Data Interpretation

Computational vibrational spectroscopy is a vital tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can assign the peaks in an experimental spectrum to specific atomic motions. This detailed understanding of the vibrational properties is essential for characterizing the structure and bonding within a compound. DFT calculations are often used for this purpose, as they can provide accurate predictions of vibrational spectra. nih.gov

Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecular system over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study conformational changes, diffusion, and other time-dependent phenomena. nih.gov In the context of this compound, MD simulations could be used to study the behavior of the compound in solution, including the dynamics of the hydration shell around the Pr³⁺ ion and the interactions between the ions. This information is crucial for understanding the properties of this compound in aqueous environments.

While specific studies employing these techniques on this compound are lacking, the methodologies have been widely applied to other complex inorganic and organometallic systems, demonstrating their potential for elucidating the structural and dynamic properties of this compound. arxiv.orgwebelements.comcore.ac.uk

Theoretical Crystallography for Structure Prediction and Refinement

Theoretical crystallography involves the use of computational methods to predict and refine crystal structures. These techniques are particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain or when a deeper understanding of the crystal packing and intermolecular interactions is desired. Methods like Rietveld refinement are used to refine crystal structures from powder diffraction data.

For praseodymium compounds, theoretical crystallography has been used to determine the crystal structures of various salts. For instance, the crystal structure of praseodymium sulfate has been determined using Rietveld analysis, revealing a monoclinic structure. Similarly, the crystal structure of praseodymium tribromide (PrBr₃) is known to adopt the UCl₃ crystal structure, with the praseodymium ions being 9-coordinate in a tricapped trigonal prismatic geometry. wikipedia.org

In the absence of an experimentally determined crystal structure for this compound, theoretical methods could be employed to predict its most likely crystal packing. Such predictions would be based on energy minimization calculations and could provide valuable insights into the coordination environment of the praseodymium ion and the arrangement of the bromate anions in the solid state.

Table 4: Known Crystal Structures of Related Praseodymium Compounds

Compound Crystal System Space Group Key Structural Features
Praseodymium Sulfate (Pr₂(SO₄)₃) Monoclinic C2/c -
Praseodymium Tribromide (PrBr₃) Hexagonal P6₃/m 9-coordinate Pr³⁺ in a tricapped trigonal prismatic geometry. wikipedia.org

Advanced Materials Science Applications and Future Directions in Praseodymium Bromate Research

Praseodymium Compounds in Optical and Luminescent Materials Research

Praseodymium-containing compounds are valued for their unique optical properties, which make them suitable for a range of applications in glasses, ceramics, and luminescent devices. Praseodymium salts are utilized to impart an intense and clean yellow color to glasses, enamels, and glazes. rsc.org A notable application is in the creation of didymium glass, which also contains neodymium. This type of glass is essential for safety goggles used by welders and glassmakers as it effectively filters out yellow light and infrared radiation. rsc.org

The luminescent properties of praseodymium(III) (Pr³⁺) are of significant interest in materials science. Pr³⁺ ions can exhibit luminescence from multiple excited states, a relatively rare characteristic among lanthanides. tripod.comresearchgate.net The emission spectra of Pr³⁺ can span the visible and infrared regions. tripod.comresearchgate.net For instance, praseodymium(III) chelates in organic solutions have been shown to emit light at various wavelengths, including 490, 605, 610, 645, 890, and 1060 nm, originating from both the ³P₀ and ¹D₂ excited states. tripod.comresearchgate.net The efficiency and the specific emitting states depend on the nature of the surrounding ligands, which can be tailored to enhance luminescence through an "antenna effect". mdpi.com

Recent research has explored the use of praseodymium-doped nanoparticles for biomedical applications. For example, NaLuF₄:Pr³⁺ radioluminescent nanoparticles have been developed for X-ray mediated photodynamic therapy. The emission spectrum of the Pr³⁺ ions in these nanoparticles shows a strong overlap with the absorption spectrum of protoporphyrin IX, a photosensitizer used in cancer therapy. concordia.ca Furthermore, praseodymium-doped borate (B1201080) glasses are being investigated for applications in white light-emitting diodes (W-LEDs), lasers, and solar energy concentrators. researchgate.net The incorporation of Pr³⁺ ions into the glass matrix enhances its optical absorption and luminescent properties. researchgate.net

Table 1: Luminescence Emission Wavelengths of Selected Praseodymium(III) Compounds

Compound TypeEmission Wavelengths (nm)Emitting StatesReference
Praseodymium(III) β-diketonate and carboxylate chelates490, 605, 610, 645, 890, 1060³P₀ and ¹D₂ tripod.comresearchgate.net
Pr(ntfa)₃(bipy)₂ complexes596, 610, 618, 635¹D₂ → ³H₄, ³P₀ → ³H₆, ³P₀ → ³F₂ mdpi.com

Research on Praseodymium in Magnetic Materials and High-Power Magnets

Praseodymium is a critical component in the production of high-performance permanent magnets, most notably neodymium-iron-boron (NdFeB) magnets. aemree.comrareearths.com These magnets are among the most powerful permanent magnets commercially available and are indispensable in a wide array of modern technologies. lesscommonmetals.com Praseodymium is often used as a partial substitute for neodymium in these magnets, providing a more cost-effective solution while maintaining high magnetic strength. aemree.com In what are commonly known as neodymium magnets, the composition can include 25-35% praseodymium. stanfordmaterials.com

The addition of praseodymium to NdFeB magnets enhances their performance and durability. stanfordmaterials.comwikipedia.org These praseodymium-enhanced magnets are crucial for technologies that require strong, compact magnetic fields, such as electric motors for electric vehicles (EVs), generators for wind turbines, computer hard drives, and speakers. aemree.comrareearths.comlesscommonmetals.com The demand for these magnets is a significant driver for the global praseodymium market, with the rise of renewable energy technologies and electromobility being key factors. aemree.comrareearths.com

Beyond NdFeB magnets, other praseodymium-containing alloys exhibit interesting magnetic properties. For instance, the intermetallic compound PrNi₅ has a significant magnetocaloric effect, which has been utilized in achieving temperatures close to absolute zero. wikipedia.org Praseodymium also forms alloys with cobalt (PrCo₅) and iron-boron (PrFeB) that are powerful rare-earth magnets. lesscommonmetals.com PrCo₅ magnets are noted for their high magnetic strength and excellent temperature stability, making them suitable for applications like motors and magnetic resonance imaging (MRI) systems. lesscommonmetals.com While most lanthanides are paramagnetic at room temperature, praseodymium remains paramagnetic at all temperatures above 1 K, unlike some other rare-earth metals that exhibit ferromagnetic or antiferromagnetic ordering at low temperatures. stanfordmaterials.comwikipedia.org

Table 2: Praseodymium-Containing Magnetic Materials and Their Applications

MaterialCompositionKey PropertiesApplicationsReference
NdFeB MagnetsNeodymium, Iron, Boron (with Praseodymium)High magnetic strength, cost-effectiveElectric vehicles, wind turbines, hard drives aemree.comlesscommonmetals.com
PrNi₅Praseodymium, NickelStrong magnetocaloric effectCryogenics, ultra-low temperature research wikipedia.org
PrCo₅Praseodymium, CobaltHigh magnetic strength, excellent temperature stabilityMotors, actuators, MRI systems lesscommonmetals.com
PrFeBPraseodymium, Iron, BoronHigh magnetic energy productElectric motors, speakers, magnetic separators lesscommonmetals.com

Catalytic Activity of Praseodymium-Containing Compounds, including Oxides

Praseodymium oxides are recognized for their significant catalytic activity, which stems from the ability of praseodymium to exist in mixed valence states (Pr³⁺ and Pr⁴⁺) and the high mobility of oxygen ions within its oxide structures. acs.orgnanografi.com The most stable oxide, Pr₆O₁₁, and other praseodymium oxides are employed as catalysts in various chemical reactions. acs.orgnanografi.com These oxides have been studied for their effectiveness in oxidation reactions, such as the oxidation of carbon monoxide (CO). acs.orgacs.org The mechanism for CO oxidation on praseodymium oxide involves the adsorption of CO to form carbonate species, which then desorb as CO₂. nanografi.comacs.org The addition of promoters like gold can significantly enhance the catalytic activity, lowering the reaction temperature. nanografi.com

Praseodymium-containing catalysts have also shown promise in environmental applications. For instance, praseodymium-doped Cr₂O₃ has been found to be highly efficient in the catalytic oxidation of chlorinated volatile organic compounds (CVOCs) like 1,2-dichloroethane. mdpi.com The synergistic interaction between chromium and praseodymium enhances the catalytic performance. mdpi.com Furthermore, praseodymium-promoted MCM-41 catalysts have been investigated for the decomposition of methyl mercaptan, with the praseodymium oxide species helping to prolong the catalyst's stability by reacting with coke deposits. mdpi.com

The catalytic applications of praseodymium extend to photocatalysis and other specialized reactions. Pr³⁺-doped TiO₂ photocatalysts have demonstrated enhanced absorption in the visible light region and improved photocatalytic activity. alfachemic.com In another innovative application, a rare earth praseodymium single-atom catalyst dispersed on a porous carbon substrate has shown excellent performance in the electrochemical reduction of CO₂, with high selectivity for CO. researchgate.net Praseodymium is also used in the catalytic cracking of petroleum. alfachemic.com

Table 3: Catalytic Applications of Praseodymium Compounds

CatalystReactionKey FindingsReference
Praseodymium Oxides (e.g., Pr₆O₁₁)CO OxidationMixed valence states and high oxygen mobility contribute to catalytic activity. acs.orgnanografi.comacs.org
Pr-doped Cr₂O₃Oxidation of 1,2-dichloroethaneSynergistic interaction between Cr and Pr enhances performance. mdpi.com
Pr-promoted MCM-41Decomposition of methyl mercaptanPraseodymium oxide species improve catalyst stability. mdpi.com
Pr³⁺-doped TiO₂PhotocatalysisEnhanced visible light absorption and photocatalytic activity. alfachemic.com
Pr Single-Atom CatalystElectrochemical CO₂ ReductionHigh selectivity for CO production. researchgate.net

Emerging Applications in Praseodymium Chemistry and Materials Science

The unique electronic and optical properties of praseodymium are paving the way for its use in a variety of emerging high-technology fields. In the realm of energy storage, praseodymium oxide is being explored for its potential to enhance the performance of batteries and supercapacitors. hnkingway.com Its incorporation into lithium-ion batteries is suggested to improve energy capacity, extend battery life, and increase the speed of energy discharge. hnkingway.com

A groundbreaking development in praseodymium chemistry is the recent synthesis and characterization of a molecular compound where praseodymium exhibits a +5 oxidation state. bioengineer.orguiowa.edu This discovery is significant as lanthanides have traditionally been known to be reluctant to exceed a +3 or +4 oxidation state. This finding expands the known chemistry of praseodymium and opens up new possibilities for its application in catalysis and materials science, where manipulating electronic structures is crucial. bioengineer.org The ability to access higher oxidation states could lead to the development of novel catalytic cycles. bioengineer.org

Furthermore, praseodymium compounds are being investigated for their role in other advanced materials. Praseodymium-stabilized zirconia is used in the creation of synthetic green-colored gems. hnkingway.com In the field of photonics, praseodymium-doped materials are essential for the development of advanced optical devices, including lasers that operate at specific wavelengths for industrial and medical applications. hnkingway.comyoutube.com The ongoing research into the diverse properties of praseodymium-containing materials suggests a promising future for their application in cutting-edge technologies.

Future Research Opportunities and Challenges in Praseodymium Bromate (B103136) Studies

While the broader applications of praseodymium compounds in materials science are well-documented, there is a notable lack of specific research into the properties and potential applications of praseodymium tribromate (Pr(BrO₃)₃). The existing literature on praseodymium bromate primarily focuses on its synthesis and basic physical properties, such as its hydrated forms and thermal decomposition. wikipedia.org This significant gap in knowledge presents both a challenge and a substantial opportunity for future research.

Challenges:

Limited Synthesis and Characterization Data: Detailed studies on the controlled synthesis of different hydrated forms of this compound and their comprehensive structural and spectroscopic characterization are scarce.

Lack of Application-Focused Research: There is a dearth of research investigating the potential of this compound in areas where other praseodymium compounds have shown promise, such as optics, magnetism, and catalysis.

Stability and Handling: The thermal stability of bromates and their potential as oxidizing agents may pose challenges for certain high-temperature applications and require specific handling protocols.

Future Research Opportunities:

Optical and Luminescent Properties: Given the known luminescent properties of the Pr³⁺ ion, a systematic investigation into the photoluminescence and electroluminescence of this compound is warranted. Doping praseodymium bromate into various host matrices could lead to the development of novel phosphors or optical materials.

Catalytic Potential: The oxidizing nature of the bromate anion, combined with the catalytic activity of praseodymium, suggests that this compound could be explored as a catalyst or co-catalyst in specific oxidation reactions.

Magnetic Studies: While praseodymium metal is paramagnetic, the magnetic properties of its compounds can vary. Detailed magnetic susceptibility studies of this compound at different temperatures could reveal interesting magnetic behaviors.

Precursor for Oxide Synthesis: this compound could serve as a precursor for the low-temperature synthesis of nanostructured praseodymium oxides with controlled morphologies and potentially enhanced catalytic or optical properties. The decomposition of the bromate could offer a different route compared to the more commonly used nitrate (B79036) or acetate (B1210297) precursors.

Theoretical Modeling: Computational studies could be employed to predict the electronic structure, optical properties, and potential catalytic activity of this compound, guiding experimental efforts.

Q & A

Q. What synthesis protocols ensure phase-pure praseodymium tribromate (PrBr₃) for reproducible experimental results?

To synthesize phase-pure PrBr₃, use controlled stoichiometric reactions in anhydrous conditions with praseodymium oxide (Pr₆O₁₁) and hydrobromic acid (HBr) under inert atmospheres (e.g., argon). Post-synthesis, validate purity via X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities. Thermogravimetric analysis (TGA) can detect residual solvents or byproducts .

Q. How can this compound be characterized to distinguish it from other praseodymium halides?

Combine spectroscopic and diffraction techniques:

  • XRD : Identify crystal structure (e.g., hexagonal vs. monoclinic phases).
  • Raman Spectroscopy : Detect Br-Pr vibrational modes (200–400 cm⁻¹ range).
  • X-ray Fluorescence (XRF) : Quantify Br/Pr ratio to confirm stoichiometry .
  • Differential Scanning Calorimetry (DSC) : Monitor phase transitions (e.g., melting points or decomposition thresholds) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

PrBr₃ is hygroscopic and reacts with moisture to release HBr gas. Use gloveboxes with <1 ppm O₂/H₂O and conduct reactions in sealed vessels. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Store in vacuum-sealed containers to prevent hydrolysis .

Advanced Research Questions

Q. How do oxygen impurities in this compound affect its electronic properties, and how can these be mitigated?

Oxygen contamination alters PrBr₃’s bandgap and conductivity. To minimize:

  • Synthesis : Use ultra-high-purity precursors (≥99.999%) and reduce oxygen exposure during synthesis.
  • Analysis : Employ X-ray photoelectron spectroscopy (XPS) to quantify oxygen content and correlate with Hall effect measurements for electronic property assessment .

Q. What experimental designs resolve contradictions in reported thermal decomposition pathways of PrBr₃?

Conflicting decomposition pathways (e.g., PrBr₃ → PrOBr vs. PrBr₃ → Pr₂O₃) arise from varying atmospheric conditions. Conduct controlled studies:

  • Variable Atmosphere TGA : Compare decomposition under inert (Ar) vs. oxidizing (O₂) conditions.
  • In Situ XRD : Track phase evolution during heating (25–800°C).
  • Mass Spectrometry : Identify gaseous byproducts (e.g., Br₂ or HBr) .

Q. Can computational modeling predict the reactivity of this compound in nonaqueous solvents?

Density functional theory (DFT) simulations can model solvent interactions (e.g., acetonitrile or THF) by calculating binding energies of Pr³⁺ with Br⁻ and solvent molecules. Validate predictions experimentally using cyclic voltammetry to assess redox stability .

Q. How does this compound’s lattice stability change under high-pressure conditions?

High-pressure XRD (e.g., diamond anvil cell setups) reveals structural transitions. For example, PrBr₃ may adopt a denser cubic phase above 10 GPa. Compare with analogous rare-earth bromides (e.g., LaBr₃) to identify trends in lanthanide contraction effects .

Q. What methodologies quantify trace hydroxide/carbonate impurities in PrBr₃, and how do these impact catalytic applications?

Use Fourier-transform infrared spectroscopy (FTIR) to detect O-H (3400 cm⁻¹) and CO₃²⁻ (1400 cm⁻¹) bands. Impurities reduce catalytic efficiency in organic reactions (e.g., Friedel-Crafts alkylation). Purify via sublimation at 300°C under dynamic vacuum .

Methodological Tables for Reference

Technique Application to PrBr₃ Key Parameters
XRDCrystal phase identification2θ range: 10°–80°, Cu-Kα radiation
TGA-DSCDecomposition kineticsHeating rate: 10°C/min, Ar atmosphere
XPSSurface oxidation state analysisPass energy: 20 eV, Al-Kα source
ICP-MSTrace metal impurity quantificationDetection limit: ≤0.1 ppb for rare earths

Key Research Gaps and Contradictions

  • Phase Purity vs. Synthesis Conditions : Discrepancies in decomposition products highlight the need for standardized atmospheric controls .
  • Electronic Structure Modeling : Limited DFT studies on PrBr₃’s ligand-field effects compared to oxides .

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